

Introduction: The Analytical Imperative for Novel Heterocycles

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Compound of Interest

Compound Name: 6-fluoro-2-methylquinoxaline

CAS No.: 96600-56-5

Cat. No.: B3333346

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In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic profile, including its metabolic stability and membrane permeability.[1] **6-fluoro-2-methylquinoxaline**, a member of the quinoxaline class of benzopyrazines, represents a key building block for novel therapeutic agents and functional materials.[2][3] Given its potential, unambiguous structural confirmation is not merely a formality but a critical prerequisite for any further research and development.

This guide provides an in-depth comparative analysis of **6-fluoro-2-methylquinoxaline** using two foundational analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple presentation of data to explain the causal relationships behind the spectral features, offering a framework for researchers to confidently identify and characterize this compound and its analogs. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible results.

Part 1: Infrared (IR) Spectroscopy Analysis: Mapping Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum and Comparative Rationale

While an experimental spectrum for **6-fluoro-2-methylquinoxaline** is not widely published, we can predict its key absorptions with high confidence by analyzing its structural components and comparing them to known compounds. The key is to understand how the quinoxaline core, the methyl group, and the fluorine substituent each contribute to the final spectrum.

- **Aromatic and Aliphatic C-H Stretches ($>2900\text{ cm}^{-1}$):** Aromatic C-H bonds, found on the benzene and pyrazine rings, will exhibit stretching vibrations at slightly higher wavenumbers than alkane C-H bonds. Expect to see weak to medium bands in the $3000\text{-}3100\text{ cm}^{-1}$ region. [4][5][6] In contrast, the sp^3 -hybridized C-H bonds of the methyl group will produce characteristic stretches just below 3000 cm^{-1} , typically in the $2900\text{-}2980\text{ cm}^{-1}$ range. This clear separation is a primary diagnostic tool.
- **C=C and C=N Ring Stretching ($1400\text{-}1650\text{ cm}^{-1}$):** The conjugated quinoxaline ring system contains both C=C and C=N double bonds. These will give rise to a series of medium to strong absorption bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. [6][7] These bands are characteristic of most aromatic systems and confirm the presence of the heterocyclic core.
- **C-F Stretch ($1000\text{-}1300\text{ cm}^{-1}$):** The carbon-fluorine bond produces a strong and often sharp absorption in the fingerprint region. Its exact position can be influenced by the aromatic system, but it is typically found between 1000 and 1300 cm^{-1} . This peak is a key identifier for the presence and location of the fluorine substituent.
- **C-H Out-of-Plane (OOP) Bending ($700\text{-}900\text{ cm}^{-1}$):** The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. [5][6] For a 1,2,4-trisubstituted benzene ring like that in **6-fluoro-2-methylquinoxaline**, strong bands are expected in the $800\text{-}890\text{ cm}^{-1}$ region.

Data Summary: Predicted IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Rationale
3100-3000	Medium-Weak	Aromatic C-H Stretch	Confirms the presence of C-H bonds on the quinoxaline ring system.[5][6]
2980-2900	Medium	Aliphatic C-H Stretch	Characteristic of the methyl (-CH ₃) group substituent.[4]
1620-1550	Medium-Strong	Aromatic C=N Stretch	Indicates the pyrazine moiety of the quinoxaline core.
1500-1400	Medium-Strong	Aromatic C=C Stretch	Confirms the carbon-carbon double bonds within the aromatic rings.[5]
1300-1000	Strong	C-F Stretch	Key identifier for the fluorine substituent on the aromatic ring.
900-800	Strong	C-H Out-of-Plane Bend	The position is diagnostic of the 1,2,4-trisubstitution pattern of the benzene ring.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a modern, rapid technique ideal for solid or liquid samples, requiring minimal preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.
- Sample Application: Place a small amount (1-2 mg) of the solid **6-fluoro-2-methylquinoxaline** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to apply consistent force, ensuring firm contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key peaks and comparing them to the predicted values.

Part 2: Mass Spectrometry (MS) Analysis: Unraveling the Molecular Structure

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, as it imparts enough energy to cause predictable fragmentation of the parent molecule, revealing its structural subunits.

Molecular Ion and Isotopic Signature

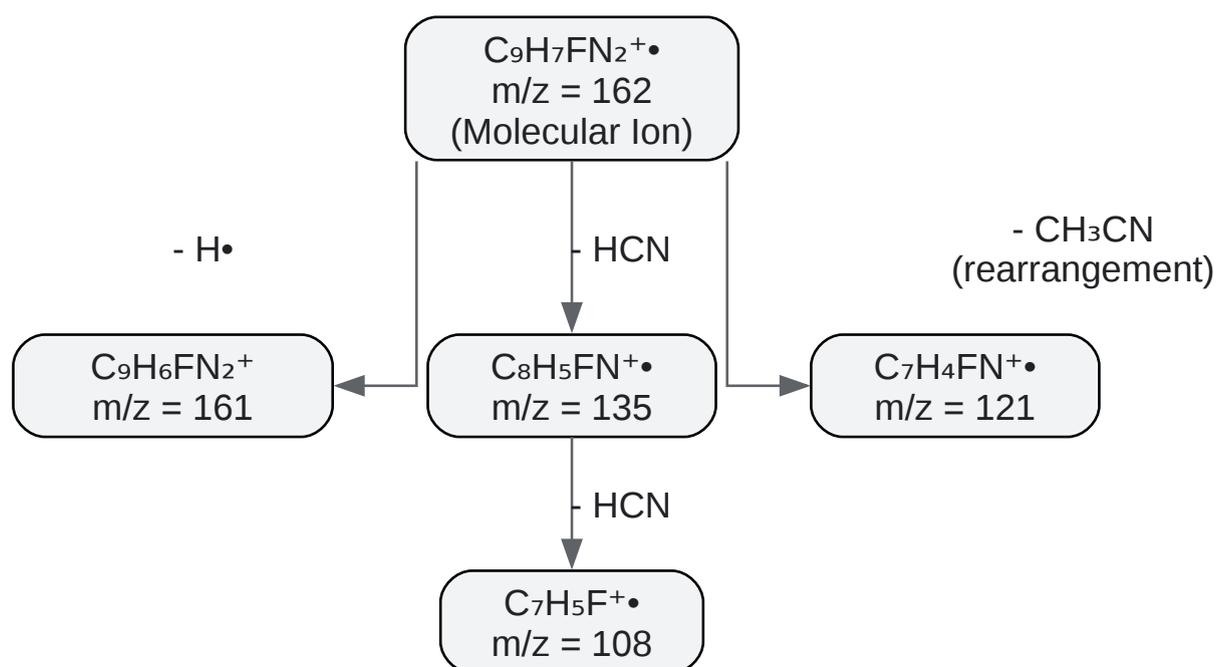
The molecular formula for **6-fluoro-2-methylquinoxaline** is C₉H₇FN₂. Its monoisotopic mass is 162.06 g/mol. In an EI-MS spectrum, the most intense peak at the highest m/z value will correspond to the molecular ion (M^{+•}) at $m/z = 162$. Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F), so no characteristic M+2 isotopic pattern will be observed. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, consistent with the Nitrogen Rule.[8]

Predicted Fragmentation Pathway

The fragmentation of **6-fluoro-2-methylquinoxaline** under EI conditions is expected to follow pathways characteristic of both quinoxalines and substituted aromatic systems.[9][10] The stability of the quinoxaline ring system suggests that initial fragmentation will likely involve the substituents.

- Loss of a Hydrogen Radical: The molecular ion (m/z 162) can lose a hydrogen radical ($H\bullet$) from the methyl group to form a stable, resonance-delocalized $[M-H]^+$ ion at m/z 161.
- Loss of Acetonitrile: A common pathway for methyl-substituted nitrogen heterocycles is the rearrangement and loss of acetonitrile (CH_3CN). This would lead to a fragment ion at m/z 121 ($[M-41]^+$).
- Loss of Hydrogen Cyanide (HCN): The quinoxaline core is known to fragment via the loss of HCN, a stable neutral molecule.[9][10] This can occur from the molecular ion to produce a fragment at m/z 135 ($[M-27]^+$) or from other fragments in the cascade.
- Retro-Diels-Alder (RDA) Reaction: The pyrazine ring can undergo an RDA reaction, leading to the expulsion of another molecule of HCN. This would result in a fragment at m/z 108 from the m/z 135 ion.

The following diagram illustrates the proposed primary fragmentation pathway.



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Caption: Proposed EI-MS fragmentation pathway for **6-fluoro-2-methylquinoxaline**.

Data Summary: Predicted Mass Fragments

m/z	Proposed Ion Structure	Proposed Neutral Loss	Notes
162	$[\text{C}_9\text{H}_7\text{FN}_2]^+\bullet$	-	Molecular Ion ($\text{M}^+\bullet$)
161	$[\text{C}_9\text{H}_6\text{FN}_2]^+$	$\text{H}\bullet$	Loss of a hydrogen radical from the methyl group.
135	$[\text{C}_8\text{H}_5\text{FN}]^+\bullet$	HCN	Characteristic loss of hydrogen cyanide from the pyrazine ring. [9] [10]
121	$[\text{C}_7\text{H}_4\text{FN}]^+\bullet$	CH_3CN	Loss of acetonitrile via rearrangement.
108	$[\text{C}_7\text{H}_5\text{F}]^+\bullet$	HCN	Subsequent loss of HCN from the m/z 135 fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

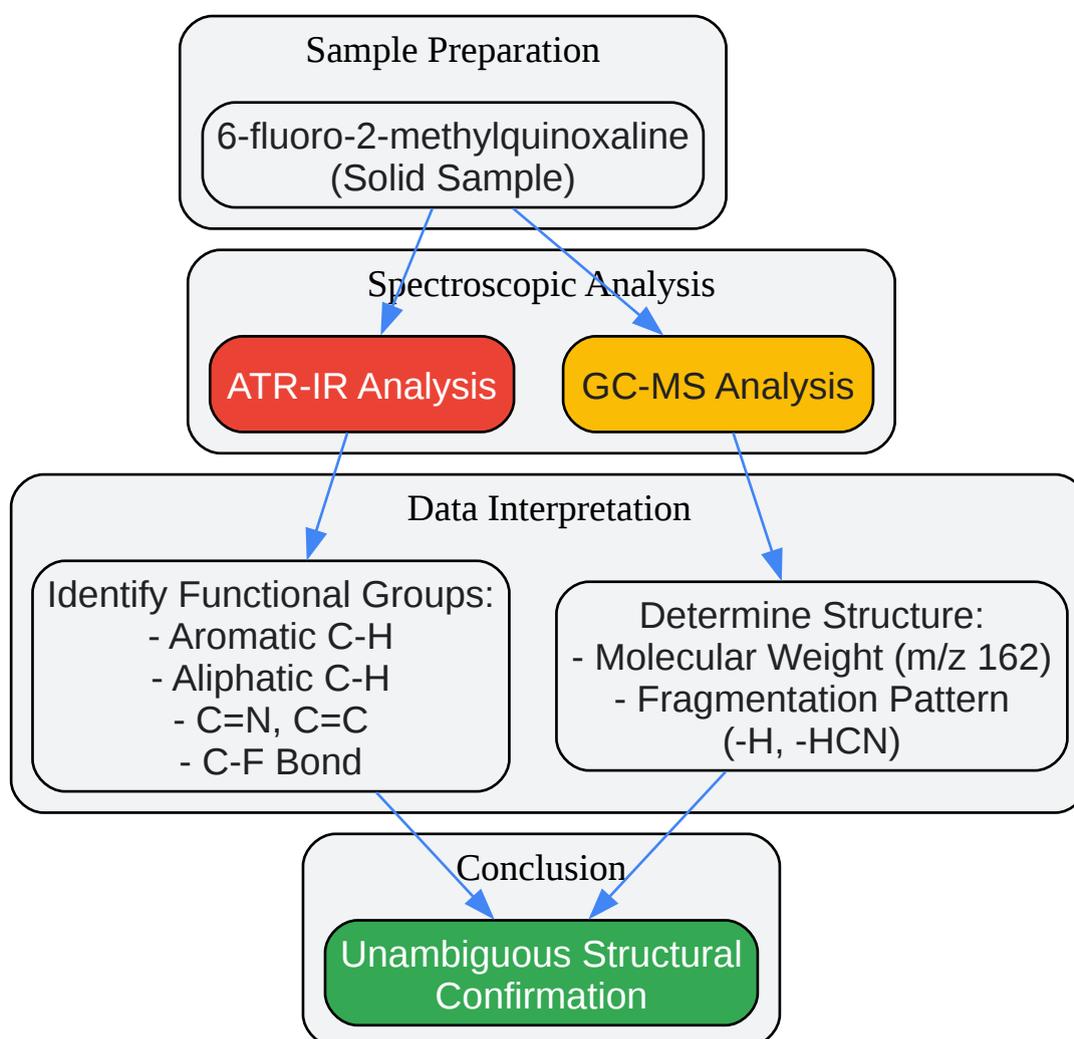
This protocol is designed for a standard quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.[\[9\]](#)

- Sample Preparation: Dissolve ~1 mg of **6-fluoro-2-methylquinoxaline** in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Instrumentation and Conditions:
 - Injector: Split/splitless injector at 250 °C.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
- MS Instrumentation and Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the peak in the total ion chromatogram (TIC) corresponding to the compound. Analyze the mass spectrum for that peak, identifying the molecular ion and the key fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Part 3: Integrated Spectroscopic Analysis Workflow

Neither IR nor MS alone provides a complete picture. The true power of spectroscopic analysis lies in the synergistic use of multiple techniques to build a self-validating conclusion. IR confirms the presence of the required functional groups, while MS provides the molecular weight and a detailed map of the molecular skeleton.



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Caption: Workflow for the comprehensive spectral analysis of a target compound.

Conclusion

The structural characterization of **6-fluoro-2-methylquinoxaline** is reliably achieved through the combined application of IR spectroscopy and mass spectrometry. IR analysis confirms the key functional moieties—the aromatic core, the methyl group, and the critical fluorine substituent—through their characteristic vibrational absorptions. Concurrently, mass spectrometry provides an exact molecular weight and a diagnostic fragmentation pattern, notably the loss of hydrogen and hydrogen cyanide, which corroborates the quinoxaline structure. This dual-pronged analytical approach provides a robust, self-validating method for

confirming the identity and purity of this important heterocyclic building block, enabling its confident use in research and development.

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